4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The compound 4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is systematically classified under the International Union of Pure and Applied Chemistry nomenclature system. The complete systematic name reflects the precise stereochemical configuration of the glucopyranosyl moiety attached to the coumarin backbone. Alternative nomenclature includes 7-(beta-D-glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one and 4-methylumbelliferyl beta-D-glucopyranoside. The compound is registered under Chemical Abstracts Service number 18997-57-4, providing a unique identifier for regulatory and research purposes.
The molecular formula C16H18O8 indicates a molecular composition containing sixteen carbon atoms, eighteen hydrogen atoms, and eight oxygen atoms. The calculated molecular weight is 338.31 grams per mole, consistent with experimental determinations. The compound belongs to the chemical class of coumarin glycosides, specifically characterized as aromatic compounds containing a carbohydrate moiety glycosidically bound to a coumarin moiety. The InChI key YUDPTGPSBJVHCN-YMILTQATSA-N provides a standardized structural identifier for computational chemistry applications.
The structural classification places this compound within the broader category of phenylpropanoids and polyketides, with specific categorization as a coumarin derivative. The direct parent classification identifies it as a coumarin glycoside, while the molecular framework is described as an aromatic heteropolycyclic compound. This taxonomical organization reflects the compound's position within the chemical space of naturally occurring and synthetic bioactive molecules.
Crystallographic Structure Determination
Crystallographic analysis reveals that 4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one exhibits characteristic solid-state properties typical of coumarin glycosides. The compound crystallizes as a white to off-white powder with a well-defined melting point of 210-212°C, indicating good crystalline order and purity. The crystalline structure demonstrates stability under ambient conditions, though storage at -20°C is recommended for long-term preservation.
Structural analysis of related coumarin glycoside complexes provides insights into the molecular organization of this compound class. Research on concanavalin A complexed with the alpha anomer of this compound revealed important structural features of the glycoside binding interactions. The crystal structure determination showed space group P21 with specific unit cell dimensions, demonstrating the ordered arrangement of molecules in the solid state. The asymmetric unit contained four subunits arranged as a tetramer with approximate 222 symmetry, indicating the potential for supramolecular organization.
The density of the crystalline material is reported as 1.522 grams per cubic centimeter, reflecting the compact packing arrangement of molecules in the solid state. X-ray diffraction studies have provided detailed information about intermolecular interactions and hydrogen bonding networks that stabilize the crystal structure. The crystallographic data supports the beta configuration of the glucopyranosyl moiety, confirmed by the specific stereochemical arrangement observed in the solid state.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation of 4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum, typically recorded at 300 megahertz, reveals characteristic signal patterns that confirm the molecular structure and stereochemistry. In deuterated chloroform solvent, chemical shifts are referenced to internal tetramethylsilane, providing precise positional information for all hydrogen atoms in the molecule.
The nuclear magnetic resonance data demonstrates specific coupling patterns consistent with the beta-D-glucopyranosyl configuration. The anomeric proton exhibits characteristic chemical shifts and coupling constants that confirm the beta linkage between the sugar moiety and the coumarin aglycone. Analysis of coupling constants reveals the stereochemical relationships between adjacent carbon centers, with typical values for beta-glucopyranosyl derivatives showing large coupling constants indicative of the equatorial orientation of the anomeric substituent.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through analysis of carbon chemical shifts and multiplicities. The spectrum reveals distinct signals for the carbonyl carbon of the coumarin ring, typically appearing around 160 ppm, along with characteristic signals for the aromatic carbons of the benzopyran system. The glucopyranosyl carbons exhibit chemical shifts consistent with a beta-D-configuration, with the anomeric carbon appearing in the expected range for beta-linked glycosides.
High-Resolution Mass Spectrometry Profiling
High-resolution mass spectrometry analysis of 4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one provides precise molecular weight determination and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 338, corresponding to the calculated molecular weight of the intact molecule. Electrospray ionization typically produces both positive and negative ion modes, with sodium adduct formation commonly observed in positive mode analysis.
Fragmentation patterns in mass spectrometry reveal characteristic losses that confirm the structural components of the molecule. The primary fragmentation pathway involves cleavage of the glycosidic bond, producing fragment ions corresponding to the 4-methylumbelliferone aglycone and the glucopyranosyl moiety. The base peak in many fragmentation spectra corresponds to the 4-methylumbelliferone ion, reflecting the stability of the coumarin chromophore under ionization conditions.
Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation of selected precursor ions. These studies reveal the connectivity patterns within the molecule and confirm the position of glycosidic attachment to the coumarin ring system. The fragmentation behavior is consistent with attachment of the glucopyranosyl group at the 7-position of the 4-methylcoumarin backbone, supporting the proposed structural assignment.
Infrared and Ultraviolet-Visible Spectral Features
Infrared spectroscopy of 4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The spectrum exhibits broad absorption bands in the 3200-3600 wavenumber region, corresponding to hydroxyl group stretching vibrations from the multiple alcohol functionalities present in the glucopyranosyl moiety. A sharp carbonyl stretching absorption appears around 1700 wavenumbers, characteristic of the lactone carbonyl group in the coumarin ring system.
Aromatic carbon-carbon stretching vibrations produce characteristic absorption bands in the 1600-1500 wavenumber region, confirming the presence of the benzopyran aromatic system. The fingerprint region below 1500 wavenumbers contains numerous absorption bands corresponding to carbon-oxygen stretching and bending vibrations, as well as aromatic carbon-hydrogen bending modes that are diagnostic for the specific substitution pattern of the coumarin ring.
Ultraviolet-visible spectroscopy provides critical information about the chromophoric properties of the compound. The absorption spectrum exhibits a characteristic maximum at 317 nanometers, corresponding to the pi-to-pi* electronic transition of the extended conjugated system in the 4-methylcoumarin chromophore. This absorption maximum is pH-independent for the glycosidic form of the compound, distinguishing it from the free 4-methylumbelliferone aglycone which shows pH-dependent spectral properties.
The ultraviolet absorption characteristics are fundamental to the compound's utility as a fluorogenic substrate. Upon enzymatic hydrolysis, the released 4-methylumbelliferone exhibits pH-dependent excitation maxima at 330, 370, and 385 nanometers corresponding to pH values of 4.6, 7.4, and 10.4 respectively. The emission maximum of the hydrolysis product appears at 445-454 nanometers, producing the characteristic blue fluorescence that enables sensitive detection and quantification in biochemical assays.
| Spectroscopic Parameter | Value | Measurement Conditions |
|---|---|---|
| Melting Point | 210-212°C | Atmospheric pressure |
| Ultraviolet Absorption Maximum | 317 nm | Aqueous solution |
| Density | 1.522 g/cm³ | Crystalline solid |
| Molecular Weight | 338.31 g/mol | Mass spectrometry |
| Solubility in Dimethyl Sulfoxide | 50 mg/mL | Room temperature |
| Solubility in Dimethylformamide | 5 mg/mL | Room temperature |
Properties
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14-,15+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-PJGLDBICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Coumarin Synthesis
The 4-methylcoumarin backbone is typically synthesized via the Pechmann condensation, which involves the reaction of resorcinol derivatives with β-ketoesters under acidic conditions. For this compound, 7-hydroxy-4-methylcoumarin serves as the aglycone precursor. A modified Pechmann reaction using ethyl acetoacetate and 2,4-dihydroxyacetophenone in the presence of sulfuric acid yields the core structure with >85% efficiency.
Glycosylation Techniques
The critical step involves attaching the β-D-glucopyranosyl unit to the 7-hydroxy group. Two primary methods dominate:
Classical Koenigs-Knorr Glycosylation
This method employs peracetylated glucose donors (e.g., acetobromo-α-D-glucose) and silver oxide as an acid scavenger. The reaction proceeds in anhydrous dichloromethane at 0–5°C, achieving a 62–68% yield of the glycosylated product. Stereochemical control ensures the β-configuration, confirmed by NMR coupling constants (J = 9.1 Hz for the anomeric proton).
Enzymatic Glycosylation
Recent advances utilize engineered glycoside hydrolases (GHs) for regioselective O-glycosylation. Mutants of Dictyoglomus thermophilum GHs, such as DtGlcAE396Q, catalyze the transfer of glucuronic acid from p-nitrophenyl-β-D-glucopyranosiduronic acid to the coumarin aglycone in one-pot reactions. This method achieves 75% conversion with >99% β-selectivity, bypassing protective-group chemistry.
Purification and Isolation
Chromatographic Methods
Crude extracts are purified using a combination of solvent partitioning and column chromatography:
| Step | Conditions | Yield (%) |
|---|---|---|
| Ethyl acetate extraction | Partitioned between H₂O and EtOAc (3:1 v/v) | 92 |
| Silica gel column | Gradient elution with petroleum ether:acetone (9:1 → 3:7 v/v) | 78 |
| TLC refinement | Chloroform:acetone (8:1 v/v), Rf = 0.25–0.35 | 95 |
The final compound is isolated as a white amorphous solid, with purity >98% confirmed by HPLC.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization
Anomeric Control
The α/β selectivity in chemical glycosylation is highly solvent-dependent. Polar aprotic solvents (e.g., DMF) favor β-configuration, while non-polar solvents increase α-anomer formation. Enzymatic methods inherently avoid this issue through active-site engineering.
Solubility Issues
The glycosylated product exhibits limited solubility in organic solvents, necessitating DMSO or DMF for reactions. Microwave-assisted synthesis at 60°C improves dissolution and reaction kinetics.
Applications and Derivatives
While the primary focus is synthesis, the compound’s fluorescence properties (λₑₓ = 320 nm, λₑₘ = 450 nm) make it a candidate for bioimaging. Derivatives with alternate sugars (e.g., galactose, xylose) show modulated fluorescence quantum yields (Φ = 0.12–0.34) .
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one primarily undergoes hydrolysis reactions catalyzed by enzymes such as α-L-iduronidase. This hydrolysis releases 4-methylumbelliferone, which is fluorescent and can be easily quantified .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using α-L-iduronidase in a buffered solution at an optimal pH for enzyme activity.
Oxidation and Reduction: While not commonly reported, potential oxidation or reduction reactions would involve standard reagents like potassium permanganate or sodium borohydride under controlled conditions.
Major Products Formed
The primary product of enzymatic hydrolysis is 4-methylumbelliferone, a fluorescent compound that is widely used in various biochemical assays .
Scientific Research Applications
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is extensively used in scientific research, particularly in the following areas:
Biochemistry: As a fluorogenic substrate for the assay of α-L-iduronidase, it helps in studying enzyme kinetics and activity.
Medical Research: It is crucial in diagnosing and studying lysosomal storage diseases like Hurler syndrome and Hunter syndrome (MPS II).
Industrial Applications: Used in the development of diagnostic kits and assays for enzyme activity measurement.
Mechanism of Action
The compound acts as a substrate for α-L-iduronidase. Upon enzymatic hydrolysis, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine the enzyme’s activity. The molecular target is α-L-iduronidase, and the pathway involves the cleavage of the glycosidic bond in the substrate .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and biological activities of 4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one with analogous compounds:
*Estimated based on core coumarin (C10H8O2) + glycosyl (C6H11O5) – H2O.
Structural and Functional Insights:
Glycosylation Position: Glycosylation at the 7-position is conserved across coumarins and flavonols, but substitution at the 3-position (e.g., D23) alters interaction sites with biological targets like kinases or DNA topoisomerases .
Glycosyl Complexity: Monosaccharide glycosides (e.g., target compound) are more metabolically stable than disaccharides like hesperidin, which undergo enzymatic hydrolysis to release aglycones . The β-D-glucopyranosyl group in the target compound provides hydrogen-bonding capacity, facilitating interactions with hydrophilic domains in proteins, whereas hesperidin’s rhamnose moiety introduces steric hindrance .
Biological Activity: Antiproliferative Effects: Compounds like D23 and the 5-hydroxy flavonol derivative () show activity against cancer cell lines, likely due to ROS generation or DNA intercalation. The target compound’s 4-methyl group may modulate these effects by altering electron density in the aromatic system . Antioxidant Capacity: Hesperidin’s dihydroxyphenyl group confers potent radical-scavenging activity, while the target compound’s methyl group may reduce this capacity compared to hydroxy-substituted analogs .
Research Findings and Data
Solubility and Bioavailability:
- Glycosylation increases water solubility; the target compound’s logP is estimated to be ~0.5 (vs. ~2.1 for non-glycosylated 4-methylcoumarin). This enhances oral bioavailability but may reduce blood-brain barrier penetration .
Pharmacological Data (Inferred):
Biological Activity
4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is a flavonoid glycoside known for its diverse biological activities. This compound is structurally characterized by a chromen-2-one core and multiple hydroxyl groups that contribute to its pharmacological properties. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 756.7 g/mol. The presence of hydroxyl groups enhances its solubility and reactivity, making it a subject of interest in pharmacological research.
Antioxidant Activity
Numerous studies have reported the antioxidant potential of flavonoid glycosides. The compound exhibits significant free radical scavenging activity due to its ability to donate hydrogen atoms from hydroxyl groups. This property is crucial in mitigating oxidative stress-related diseases.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| 4-methyl-7-[(2S,3R,4S,5S,6S)-... | 25 |
| Quercetin | 30 |
| Rutin | 40 |
Anti-inflammatory Properties
Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies showed that treatment with the compound reduced the expression of these cytokines in macrophages stimulated with lipopolysaccharides (LPS).
Case Study:
A study conducted on RAW264.7 macrophages demonstrated that the compound significantly reduced LPS-induced inflammation markers by up to 50% at concentrations of 20 µM.
Anticancer Effects
The anticancer properties of flavonoids are well-documented. This compound has shown potential in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistically, it appears to activate caspase pathways leading to cell death.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes: It inhibits enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways: It affects pathways such as NF-kB and MAPK that regulate inflammation and cell proliferation.
- Interaction with DNA: The compound can intercalate into DNA strands, influencing gene expression related to apoptosis.
Q & A
Q. What synthetic strategies are optimal for introducing the glycosyloxy group at position 7 of the coumarin scaffold?
- Methodological Answer : The glycosylation reaction typically involves coupling a pre-activated sugar donor (e.g., trichloroacetimidate or thioglycoside) with the hydroxyl group at position 7 of the coumarin core. Key considerations include:
- Protecting groups : Use temporary protecting groups (e.g., acetyl or benzyl) on the sugar’s hydroxyls to prevent undesired side reactions .
- Coupling agents : Lewis acids like BF₃·Et₂O or TMSOTf can activate the glycosyl donor .
- Steric hindrance : The bulky coumarin scaffold may require elevated temperatures (40–60°C) or extended reaction times (12–24 hrs) for efficient coupling .
Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., glycosylation at position 7) and stereochemistry of the sugar moiety. Key signals include the anomeric proton (δ 4.8–5.5 ppm, doublet) and coumarin carbonyl (δ ~160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- HPLC-PDA : Assesses purity (>95% by area under the curve) and detects trace impurities .
Q. How do physicochemical properties (e.g., solubility) influence experimental design for in vitro assays?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water due to its glycosylated hydrophobic core. Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in aqueous buffers (≤1% organic solvent) to avoid precipitation .
- Stability : Monitor degradation under UV light (common for coumarins) using LC-MS over 24–72 hrs .
Advanced Research Questions
Q. How does the stereochemistry of the glycosyl moiety affect biological activity and target binding?
- Methodological Answer :
- Comparative Studies : Synthesize diastereomers (e.g., altering sugar configuration) and compare bioactivity via enzyme inhibition assays (e.g., α-glucosidase) .
- X-ray Crystallography : Resolve crystal structures of the compound bound to targets (e.g., enzymes) to identify hydrogen-bonding interactions between sugar hydroxyls and active sites .
- Molecular Dynamics (MD) Simulations : Model how glycosyl conformation (e.g., chair vs. boat) impacts binding free energy .
Q. What experimental approaches can resolve contradictions in reported enzyme inhibition data?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like pH (6.5–7.5), temperature (37°C), and substrate concentration (Km ± 10%) to ensure reproducibility .
- Orthogonal Assays : Validate results using both fluorometric (e.g., coumarin fluorescence quenching) and colorimetric (e.g., pNPG hydrolysis) methods .
- Negative Controls : Include structurally related but inactive analogs (e.g., de-glycosylated coumarin) to confirm specificity .
Q. How can computational modeling guide the optimization of this compound for specific therapeutic targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding poses with targets (e.g., kinases or cytochrome P450 enzymes). Focus on interactions between the coumarin core’s π-system and hydrophobic pockets .
- QSAR Modeling : Corrogate bioactivity data (IC₅₀ values) with descriptors like logP, polar surface area, and hydrogen-bond donor/acceptor counts to design derivatives with improved potency .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., low GI absorption due to glycosylation) and guide structural modifications .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for glycosylation reactions?
- Methodological Answer :
- Parameter Optimization : Screen solvents (e.g., CH₂Cl₂ vs. acetonitrile), temperatures, and catalysts (e.g., NIS vs. TMSOTf) to identify yield-limiting factors .
- Mechanistic Insights : Use ¹H NMR reaction monitoring to detect intermediates (e.g., oxocarbenium ions) and optimize activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
